4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride is a synthetic compound recognized for its significance in scientific research, particularly in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methylamino group and a pyridine ring, making it a valuable molecule for various applications.
This compound can be sourced from various chemical suppliers and is often utilized in research laboratories for its analytical properties. Its chemical identity is confirmed by its CAS number 66093-90-1, and it is commonly available in its dihydrochloride salt form, enhancing its solubility and stability in aqueous solutions .
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride falls under the category of amino ketones. It is structurally related to nicotine and serves as an important metabolite in nicotine metabolism studies. The compound is classified as a halogenated heterocycle, which is significant in medicinal chemistry due to its potential biological activities .
The synthesis of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride typically involves several key steps:
The molecular structure of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride can be represented by the following:
The structure features a butanone backbone with a methylamino group and a pyridine ring, contributing to its biological activity.
The compound's structural data supports its role as an important intermediate in various chemical reactions and metabolic pathways.
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride participates in several chemical reactions:
The reactivity of this compound is influenced by the presence of functional groups such as the methylamino group, which can participate in nucleophilic attacks and other transformation reactions.
In biological systems, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride acts as a precursor to nicotine through enzymatic processes. It undergoes reduction via ketoreductase enzymes, facilitating the conversion into nicotine or other related compounds .
This transformation is significant in understanding nicotine metabolism and its pharmacological effects on human health.
The physical properties of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride include:
Key chemical properties include:
Relevant analyses confirm that these properties make it suitable for various applications in research.
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride has several important applications:
This compound's diverse applications underscore its significance in both academic research and industrial settings.
The metabolic conversion of nicotine to 4-(methylamino)-1-(pyridin-3-yl)butan-1-one (commonly termed pseudooxynicotine) represents a critical biochemical pathway in alkaloid metabolism. This transformation occurs via a two-stage enzymatic process: First, cytochrome P450 2A6 mediates the 5'-carbon hydroxylation of nicotine, forming nicotine-Δ1'(5')-iminium ion. Subsequently, this intermediate undergoes oxidation via cytosolic aldehyde oxidase to yield pseudooxynicotine [1] [6]. The compound's structure features a ketone group at the C1 position of the butanone chain and a methylamino group at C4, distinguishing it from precursor molecules [1] [2]. This conversion pathway demonstrates significant stereoselectivity, with (S)-nicotine serving as the predominant enzymatic substrate in hepatic systems.
Table 1: Enzymatic System in Nicotine to Pseudooxynicotine Conversion
Enzyme Class | Specific Isoform | Reaction Catalyzed | Cofactor Requirement |
---|---|---|---|
Cytochrome P450 | CYP2A6 | Hydroxylation at 5' position | NADPH, O₂ |
Aldehyde Oxidase | AOX1 | Iminium ion oxidation | H₂O, FAD |
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one serves as a direct precursor to tobacco-specific nitrosamines through nitrosation reactions. The secondary amine group at the 4-position undergoes nitrosation in the presence of nitrosating agents (e.g., nitrites or nitrogen oxides), forming 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) [3]. This carcinogenic transformation occurs spontaneously under acidic conditions prevalent in both cured tobacco and mammalian digestive systems. Crucially, the structural integrity of the pyridinyl ring remains unaffected during nitrosation, preserving the bioactive conformation essential for NNK's carcinogenicity [3] [6]. The reaction kinetics favor nitrosamine formation at physiological pH ranges (6.0-7.5), with reaction rates increasing exponentially under inflammatory conditions where reactive nitrogen species concentrations are elevated.
Hepatic microsomal systems provide robust models for investigating the metabolic fate of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one. Human liver microsomes containing cytochrome P450 isoforms (particularly CYP2B6 and CYP2A13) demonstrate significant oxidative dealkylation activity, cleaving the methylamino group to yield 4-oxo-4-(pyridin-3-yl)butanoic acid [4] [5]. Concurrent phase II metabolism generates N-glucuronide conjugates via UGT1A4 and UGT2B10 catalysis. Experimental models utilize isotopically labeled pseudooxynicotine (¹⁴C-methyl group) to track metabolic flux, revealing that carboxylesterases hydrolyze approximately 15-20% of the compound before oxidative metabolism occurs [5]. Notably, flavin-containing monooxygenases (FMOs) contribute minimally to pseudooxynicotine metabolism (<5% of total clearance), contrasting with their significant role in primary nicotine oxidation [4].
Metabolic flux diverges significantly across species, as demonstrated in cross-species hepatic microsome studies:
Table 2: Cross-Species Metabolic Parameters for 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one
Species | Primary Metabolic Pathway | Half-life (min) | Major Metabolite | Minor Metabolite |
---|---|---|---|---|
Human | CYP450 oxidation | 42 ± 8 | 4-oxo-4-(pyridin-3-yl)butanoic acid | N-Glucuronide |
Rat | Glucuronidation | 28 ± 6 | 4-(pyridin-3-yl)-4-hydroxybutanoate | Norpseudooxynicotine |
Guinea Pig | FMO-mediated N-oxidation | 67 ± 12 | N-Oxide derivative | Demethylated product |
Bovine | Non-enzymatic degradation | >120 | Parent compound | Trace hydroxylated forms |
These metabolic divergences stem from differential expression of detoxification enzymes: CYP2A orthologs exhibit 8-fold higher activity in primates versus rodents, while ruminants express alternative FMO isoforms with reduced substrate affinity for tertiary amine alkaloids [4] [5]. Such interspecies variations necessitate careful extrapolation when evaluating preclinical toxicological data.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4